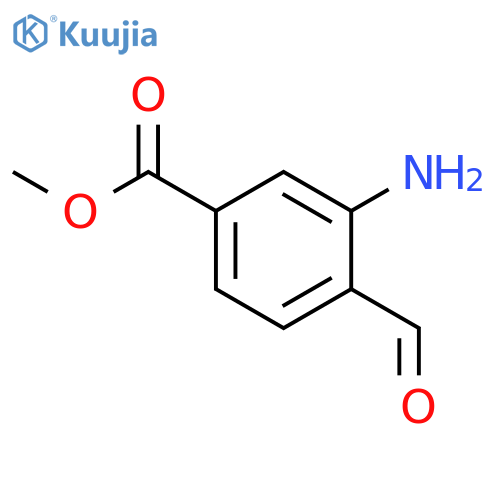

Cas no 212322-17-3 (methyl 3-amino-4-formylbenzoate)

212322-17-3 structure

商品名:methyl 3-amino-4-formylbenzoate

CAS番号:212322-17-3

MF:C9H9NO3

メガワット:179.172662496567

MDL:MFCD20690745

CID:2126660

PubChem ID:18412577

methyl 3-amino-4-formylbenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-amino-4-formylbenzoate

- AS-76919

- Methyl-3-amino-4-formylbenzoate

- ZB0650

- DB-334536

- methyl 4-formyl-3-aminobenzoate

- D94329

- Methyl 3-Amino-4-formyl-benzoate

- SCHEMBL1632492

- 3-Amino-4-formyl-benzoic Acid Methyl Ester

- CS-0310592

- XFULTVJWWNIPPO-UHFFFAOYSA-N

- 212322-17-3

-

- MDL: MFCD20690745

- インチ: InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,10H2,1H3

- InChIKey: XFULTVJWWNIPPO-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC(=C(C=C1)C=O)N

計算された属性

- せいみつぶんしりょう: 179.058243149g/mol

- どういたいしつりょう: 179.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

methyl 3-amino-4-formylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1381262-250mg |

Methyl 3-amino-4-formylbenzoate |

212322-17-3 | 98% | 250mg |

¥1980 | 2023-04-14 | |

| eNovation Chemicals LLC | D753754-1g |

Methyl-3-amino-4-formylbenzoate |

212322-17-3 | 95%+ | 1g |

$390 | 2024-06-05 | |

| Aaron | AR01JIXY-1g |

Methyl-3-amino-4-formylbenzoate |

212322-17-3 | 98% | 1g |

$328.00 | 2025-02-10 | |

| 1PlusChem | 1P01JIPM-100mg |

Methyl-3-amino-4-formylbenzoate |

212322-17-3 | 95% | 100mg |

$295.00 | 2023-12-19 | |

| Aaron | AR01JIXY-10g |

Methyl-3-amino-4-formylbenzoate |

212322-17-3 | 98% | 10g |

$1911.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D753754-10g |

Methyl-3-amino-4-formylbenzoate |

212322-17-3 | 95%+ | 10g |

$2140 | 2024-06-05 | |

| eNovation Chemicals LLC | D753754-100mg |

Methyl-3-amino-4-formylbenzoate |

212322-17-3 | 95%+ | 100mg |

$125 | 2025-02-28 | |

| Chemenu | CM360025-25g |

methyl 3-amino-4-formylbenzoate |

212322-17-3 | 95% | 25g |

$1423 | 2022-06-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1381262-1g |

Methyl 3-amino-4-formylbenzoate |

212322-17-3 | 98% | 1g |

¥3300 | 2023-04-14 | |

| eNovation Chemicals LLC | D753754-100mg |

Methyl-3-amino-4-formylbenzoate |

212322-17-3 | 95%+ | 100mg |

$130 | 2024-06-05 |

methyl 3-amino-4-formylbenzoate 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

212322-17-3 (methyl 3-amino-4-formylbenzoate) 関連製品

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬